![molecular formula C20H24N2O5 B4074471 1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate
Overview
Description
1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate, commonly known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies due to its potential as a therapeutic agent for various neurological disorders.
Mechanism of Action
BRL-15572 acts as a competitive antagonist of the dopamine D3 receptor, binding to the receptor and preventing the binding of dopamine. This results in a reduction in the activity of the D3 receptor, which is thought to contribute to the therapeutic effects of the compound.
Biochemical and Physiological Effects
Studies have shown that BRL-15572 can modulate the activity of dopamine neurons in the brain, leading to changes in dopamine release and uptake. It has also been shown to affect other neurotransmitter systems, including the serotonin and glutamate systems. These effects are thought to underlie the potential therapeutic benefits of the compound.
Advantages and Limitations for Lab Experiments
One advantage of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype in experiments. However, its relatively low potency compared to other dopamine receptor antagonists may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research on BRL-15572. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs that act on the dopamine system. Another area of interest is its potential use in the treatment of Parkinson's disease, where it may be able to improve motor symptoms without causing the side effects associated with other dopamine receptor antagonists. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BRL-15572 and its potential therapeutic applications.
Scientific Research Applications
BRL-15572 has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for these conditions, as this receptor subtype has been implicated in the pathophysiology of these disorders.
properties
IUPAC Name |
oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)21-15-14-20-12-10-19-11-13-20;3-1(4)2(5)6/h1-9,19H,10-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYBUJAEBPABKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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